methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic chromen-4-one derivative characterized by a central benzopyran-4-one (chromen-4-one) core substituted with a phenyl group at position 3 and a methoxypropanoate ester moiety at position 6. The compound belongs to the flavone family, known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Its molecular formula is C₁₉H₁₆O₅, with a molecular weight of 324.33 g/mol.
Properties
IUPAC Name |
methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKITRCJXGSZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound’s chromen-4-one core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit structural diversity, with variations in substituents on the benzopyran core and ester groups. Below is a detailed comparison of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate with key analogs:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Comparisons
Ester Group Modifications :
- The methyl ester (target compound) offers lower molecular weight and slightly reduced lipophilicity compared to ethyl or 2-ethoxyethyl analogs . Ethyl esters (e.g., CAS 50457-11-9) are more commonly used in agrochemicals due to their stability .
- Bulkier esters (e.g., 2-ethoxyethyl in ) may hinder membrane permeability but improve target specificity.
Substituent Effects on Biological Activity: Phenyl vs. Methoxypropanoate vs. Alkoxy: The methoxypropanoate group in the target compound balances solubility and lipophilicity, a critical factor in drug design .
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors that of ethyl analogs, involving esterification of 7-hydroxychromen-4-one intermediates .
- Halogenated derivatives (e.g., ) require additional steps for introducing chloro or bromo substituents, increasing complexity .
Crystal Packing and Stability :
- Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one rely on intramolecular C–H···O interactions and π-π stacking for stability, whereas esterified derivatives (e.g., target compound) may exhibit different solid-state behaviors due to ester flexibility .
Biological Activity
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate, a derivative of chromenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by a chromenone core structure, which is known for its ability to interact with various biological targets. The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₅ |
| Molecular Weight | 310.3 g/mol |
| CAS Number | 99007-90-6 |
1. Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress and preventing cellular damage. It has been incorporated into cosmetic formulations aimed at improving skin health by protecting against free radicals .
2. Anti-inflammatory Effects
Research indicates that this compound acts as a precursor in the synthesis of novel anti-inflammatory agents. Its derivatives have shown promise in reducing inflammation in various models, suggesting potential applications in pain management therapies .
3. Anticancer Activity
Studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit tumor growth and enhance the efficacy of existing treatments through mechanisms that may involve modulation of cell signaling pathways related to apoptosis and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It can bind to various receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis or cell cycle arrest.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results demonstrated a significant reduction in free radical concentrations, indicating strong antioxidant potential.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, the compound was administered to assess its anti-inflammatory effects on induced paw edema. Results showed a marked reduction in swelling compared to control groups, supporting its use as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Q & A
Q. What are recommended safety protocols for handling methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate in laboratory settings?
- Methodological Answer: Ensure proper labeling of containers, use engineering controls (e.g., fume hoods) to limit airborne exposure, and implement routine monitoring of chemical concentrations. Personal protective equipment (PPE) such as gloves and goggles is mandatory. Emergency showers and eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered by trained personnel. Prohibit eating, drinking, or smoking in lab areas, and enforce strict handwashing protocols before breaks .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: A typical approach involves the Williamson ether synthesis, where the phenolic oxygen of 7-hydroxy-4-oxo-3-phenyl-4H-chromene reacts with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require temperature control (60–80°C) and inert atmosphere to prevent ester hydrolysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the chromene core, phenyl substituents, and ester linkage. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₉H₁₆O₅). Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography resolves π–π stacking interactions in the solid state, as demonstrated in related flavones .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer: Optimize reaction stoichiometry (1.2–1.5 equivalents of methyl 2-bromopropanoate to the phenolic precursor) and solvent polarity (DMF or acetone). Catalytic KI may enhance nucleophilic substitution efficiency. Post-reaction, acid-base extraction (e.g., 5% HCl wash to remove unreacted starting material) followed by recrystallization from ethanol/water improves purity. Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures minimal byproduct formation .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?
- Methodological Answer: Cross-validate using complementary techniques:
- NMR discrepancies: Compare experimental shifts with computational predictions (DFT calculations) or reference analogs (e.g., 2-methyl-4-oxo-3-phenylchromen-7-yl acetate ).
- MS anomalies: Perform tandem MS/MS to distinguish between isobaric fragments and confirm cleavage pathways.
- X-ray vs. spectroscopic data: Reconcile crystal packing effects (e.g., hydrogen bonding in ) with solution-state NMR observations .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Methodological Answer: Use cell-based assays aligned with flavone pharmacology:
- Antioxidant activity: DPPH or ABTS radical scavenging assays, referencing protocols from flavonoid studies .
- Anti-inflammatory testing: COX-2 inhibition in RAW 264.7 macrophages, with dose-response curves (1–100 µM).
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), ensuring proper controls for solvent effects (e.g., DMSO ≤0.1%) .
Q. How do structural modifications (e.g., ester chain length or substituent position) influence the compound’s pharmacological properties?
- Methodological Answer: Systematic SAR studies can evaluate:
- Ester flexibility: Replace methyl with ethyl or benzyl groups (see ’s methoxypropanoate derivatives) to assess solubility and metabolic stability.
- Substituent effects: Introduce electron-withdrawing groups (e.g., Cl at the phenyl ring) to modulate antioxidant efficacy. Compare IC₅₀ values in radical scavenging assays .
- Chromene ring oxidation: Synthesize 4H-chromen-4-one analogs () to study redox potential correlations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
